(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O5/c1-14-8-16(15(2)31(14)19-5-3-4-18(10-19)25(26,27)28)9-17(13-29)24(33)30-20-11-22-23(37-7-6-36-22)12-21(20)32(34)35/h3-5,8-12H,6-7H2,1-2H3,(H,30,33)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZVYOYILGKWCV-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound notable for its diverse biological activities. This article explores the compound's structure, synthesis, and biological properties, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 512.445 g/mol. The structure incorporates a cyano group, a pyrrole ring, and a nitro-substituted benzodioxin moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 512.445 g/mol |
| CAS Number | 925548-26-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the pyrrole ring followed by the introduction of the cyano and nitro groups under controlled conditions to ensure high yield and purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study:
In vitro assays demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.5 to 5 µM depending on the cell type. The observed effects were attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses notable antibacterial effects, particularly against Staphylococcus aureus.
MIC Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in bacterial cells leading to cell death.
- Alteration of Membrane Integrity : The interaction with bacterial membranes disrupts their integrity, contributing to its antimicrobial effects.
Research Findings
Studies have highlighted the compound's potential as a lead candidate for drug development in oncology and infectious disease treatment. Ongoing research aims to further elucidate its pharmacokinetics and optimize its chemical structure for enhanced efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: In Vitro Assays
In vitro assays demonstrated that the compound significantly reduced cell viability in human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 0.5 to 5 µM depending on the cell type. The observed effects were attributed to:
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, particularly at the G1 phase.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate notable antibacterial effects, particularly against Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Research Findings
Studies have underscored the compound's potential as a lead candidate for drug development in oncology and infectious disease treatment. Ongoing research aims to further elucidate its pharmacokinetics and optimize its chemical structure for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of α,β-unsaturated carbonyl derivatives with pyrrole and aromatic substituents. Below is a comparative analysis with key analogues:
Key Structural and Functional Differences
Substituent Effects: The trifluoromethyl group in the target compound improves metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., 4-methoxyphenyl in 5911-07-9) . The 6-nitrobenzodioxin moiety may enhance anti-inflammatory activity by modulating TNF-α pathways, as seen in herbal anti-fibrotic compounds .
Stereochemistry: The (E)-configuration ensures optimal alignment of the cyanoacrylamide group for hydrogen bonding with target proteins, whereas (Z)-isomers exhibit steric hindrance .
Hydrogen Bonding Patterns: The nitro and cyano groups in the target compound can act as hydrogen bond acceptors, forming stable interactions with residues like serine or threonine in kinase active sites. Thiophene-containing analogues rely more on hydrophobic interactions .
Research Tools and Databases for Comparative Analysis
- ChemMapper : Identifies structurally similar compounds via 3D similarity screening, enabling scaffold-hopping studies .
- Cambridge Structural Database (CSD) : Contains over 250,000 small-molecule crystal structures, aiding in hydrogen-bonding pattern analysis and conformation comparison .
- SHELX/ORTEP-3 : Used for crystallographic refinement and visualization to validate stereochemistry and intermolecular interactions .
Q & A
Q. What are the key steps in synthesizing (E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide?
- Methodological Answer : Synthesis involves multi-step reactions requiring precise stoichiometry, solvent selection (e.g., dimethylformamide or tetrahydrofuran), and controlled temperatures. Critical steps include:
- Coupling reactions : Use of peptide coupling agents like HATU () for amide bond formation under inert conditions.
- Catalytic cross-coupling : Palladium catalysts (e.g., Pd(OAc)₂) for aryl-aryl bond formation, as seen in Suzuki-Miyaura reactions ().
- Purification : Column chromatography with gradients (e.g., hexane/acetone) and Supercritical Fluid Chromatography (SFC) for enantiomeric resolution ().
- Monitoring : Thin-layer chromatography (TLC) for reaction progress and NMR for structural validation ().
Q. How is the compound’s structure confirmed post-synthesis?
- Methodological Answer : Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns ().
- X-ray Crystallography : For unambiguous determination of 3D structure and stereochemistry (if crystalline) ().
Advanced Research Questions
Q. How can reaction yields be optimized for low-yield intermediates in the synthesis?
- Methodological Answer : Yield optimization strategies include:
- Catalyst screening : Testing Pd(II) vs. Pd(0) catalysts for cross-coupling efficiency ().
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-containing intermediates ().
- Temperature control : Slow warming (0°C → 20°C) during coupling reduces side reactions ().
- Additives : Use of NaHCO₃ to neutralize acidic byproducts in aqueous/organic biphasic systems ().
Q. What analytical challenges arise in characterizing the compound’s regiochemistry and stereochemistry?
- Methodological Answer : Challenges and solutions:
Q. How do structural modifications (e.g., nitro group position) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Functional group substitution : Synthesizing analogs with varied substituents (e.g., CF₃ vs. NO₂) and testing bioactivity ().
- Biological assays : In vitro models (e.g., enzyme inhibition, cytotoxicity) to quantify activity changes ().
- Computational modeling : Docking studies to predict binding affinity to target proteins ().
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic protocols for similar compounds?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or reaction time. Resolution steps:
- Comparative analysis : Replicate methods from multiple sources (e.g., vs. ) under controlled conditions.
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, catalyst ratio) to identify critical factors.
- Side-product analysis : LC-MS to trace impurities and adjust purification protocols ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
